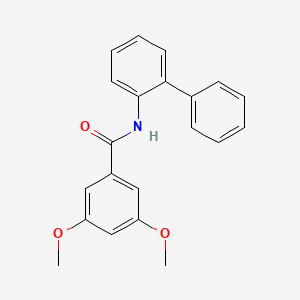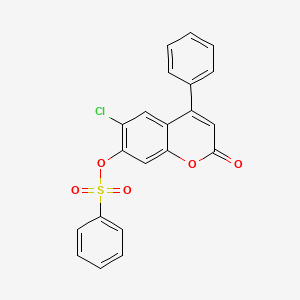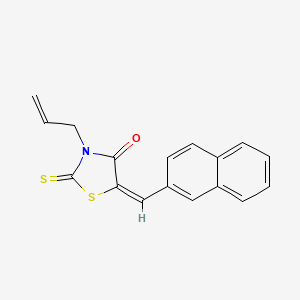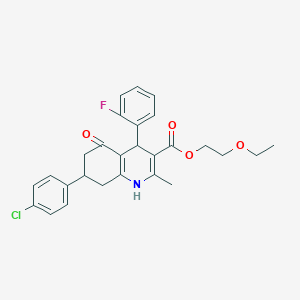
N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine, also known as 2C-I-NBOMe, is a synthetic compound that belongs to the family of phenethylamines. This compound is known for its potent psychedelic effects and has gained popularity among recreational drug users in recent years. However, its potential applications in scientific research are still being explored.
Mécanisme D'action
The mechanism of action of N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine involves binding to the serotonin 2A receptor, which leads to the activation of intracellular signaling pathways. This activation results in changes in neuronal activity and neurotransmitter release, leading to the psychedelic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine are still being studied. However, it has been shown to induce changes in brain activity, including alterations in functional connectivity and blood flow. It has also been shown to alter mood, perception, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine in lab experiments is its potency and selectivity for the serotonin 2A receptor, which allows for precise manipulation of neuronal activity. However, its potential for abuse and safety concerns limit its use in research.
Orientations Futures
There are several future directions for research on N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine. One area of interest is the development of more selective compounds that can target specific serotonin receptors. Another direction is the investigation of the long-term effects of the compound on brain function and behavior. Additionally, the potential therapeutic applications of the compound in treating psychiatric disorders such as depression and anxiety should be explored.
Conclusion:
N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. Its potent psychedelic effects and selectivity for the serotonin 2A receptor make it a valuable tool for studying the mechanisms underlying mood, cognition, and perception. However, its potential for abuse and safety concerns limit its use in research. Further research is needed to fully understand the biochemical and physiological effects of the compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine involves several steps, including the reaction of 2,5-dimethoxyphenethylamine with iodine monochloride, followed by the reaction with diethylamine and pentanone. The final product is obtained through purification and isolation steps. This synthesis method has been described in detail in the scientific literature.
Applications De Recherche Scientifique
N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the serotonin 2A receptor, which is involved in regulating mood, cognition, and perception. Therefore, it can be used to study the mechanisms underlying these processes.
Propriétés
IUPAC Name |
N,N-diethyl-5-(4-iodophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24INO/c1-3-17(4-2)12-6-5-7-13-18-15-10-8-14(16)9-11-15/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBVVLXEDMWVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-(4-iodophenoxy)pentan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5215290.png)


![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)

![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![N-benzyl-N-methyl-3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5215326.png)
![3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5215354.png)

